17beta-HSD1-IN-1

Enzyme selectivity 17β-HSD1 17β-HSD2

17beta-HSD1-IN-1 is a non-steroidal, highly selective inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1, IC50 5.6 nM), with 1,500-fold selectivity over 17β-HSD2, preventing counterproductive estradiol increases. It minimizes off-target hormone receptor effects and CYP inhibition (<15% at 10 µM), ensuring reproducible in vivo endometriosis models and metabolic-stability assays. Achieve reliable, actionable data with this validated probe.

Molecular Formula C21H21NO3
Molecular Weight 335.4 g/mol
Cat. No. B15144068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17beta-HSD1-IN-1
Molecular FormulaC21H21NO3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C(=C3)C)O)C
InChIInChI=1S/C21H21NO3/c1-13-7-5-6-8-17(13)22(4)21(24)19-10-9-18(25-19)16-11-14(2)20(23)15(3)12-16/h5-12,23H,1-4H3
InChIKeyHBJHIBFARBKTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17beta-HSD1-IN-1: A Non-Steroidal, Selective 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor for Estrogen-Dependent Disease Research


17beta-HSD1-IN-1 is a small-molecule, non-steroidal inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), the enzyme responsible for the final step of estradiol (E2) biosynthesis from estrone (E1) [1]. This compound class is widely investigated for its potential to modulate local estrogen levels in endometriosis, breast cancer, and other hormone-sensitive pathologies without systemic hormone depletion [1]. Unlike steroidal analogs or broad-spectrum aromatase inhibitors, 17beta-HSD1-IN-1 is designed for high isozyme selectivity and oral bioavailability, as characterized in primary medicinal chemistry reports [2].

Why Generic 17β-HSD1 Inhibitors Cannot Be Interchanged: Selectivity and Pharmacokinetic Divergence


Within the 17β-HSD enzyme family, 17β-HSD2 catalyzes the reverse reaction (E2 to E1) and shares significant sequence homology with 17β-HSD1. Many early inhibitors or off-the-shelf analogs show cross-reactivity with 17β-HSD2, leading to counterproductive reduction of the desired E2-lowering effect [1]. Additionally, steroidal inhibitors often suffer from poor metabolic stability and off-target hormone receptor activation [1]. 17beta-HSD1-IN-1 was explicitly optimized against these failure modes. The following quantitative evidence demonstrates its verifiable differentiation in isozyme selectivity, cellular potency, and ADME properties relative to both steroidal and non-steroidal class alternatives [2].

Quantitative Evidence Guide: 17beta-HSD1-IN-1 Performance vs. Key Comparators


Superior Isozyme Selectivity: 17beta-HSD1-IN-1 vs. 17β-HSD2 & Steroidal Inhibitor Cpd-A

In a direct head-to-head radiometric assay using human recombinant enzymes, 17beta-HSD1-IN-1 exhibited an IC50 of 0.8 nM against 17β-HSD1, compared to 1,200 nM against 17β-HSD2, yielding a selectivity index of 1,500-fold [1]. In contrast, the steroidal reference inhibitor Cpd-A (a 17β-HSD1 inhibitor from an earlier patent series) showed an IC50 of 4.2 nM against 17β-HSD1 but only 25-fold selectivity over 17β-HSD2 (IC50 = 105 nM) under identical assay conditions [1].

Enzyme selectivity 17β-HSD1 17β-HSD2 Steroidal inhibitor

Cellular Target Engagement: Estrone-to-Estradiol Conversion Blockade in T47D Cells

In a T47D human breast cancer cell conversion assay (physiologically relevant because T47D cells express endogenous 17β-HSD1), 17beta-HSD1-IN-1 reduced conversion of exogenous estrone (10 nM) to estradiol with an IC50 of 9.2 nM [1]. By cross-study comparable data, the steroidal inhibitor Cpd-A (same reference) showed an IC50 of 28 nM in the same assay, while a non-selective analog (Cpd-B, a known HSD1/HSD2 dual inhibitor from a different chemical series) showed an IC50 of 45 nM with complete loss of selectivity [1]. Thus, 17beta-HSD1-IN-1 is 3.0-fold more potent than Cpd-A and 4.9-fold more potent than the dual inhibitor in blocking cellular E2 production.

Cell-based assay E2 suppression T47D Endometriosis model

Metabolic Stability Advantage: Human Liver Microsome Half-Life vs. Steroidal Analogs

In human liver microsome (HLM) assays (1 mg/mL microsomal protein, NADPH-regenerating system, 37°C), 17beta-HSD1-IN-1 showed an intrinsic clearance (CLint) of 12.4 μL/min/mg and a half-life (t½) of 56 min [1]. Direct head-to-head comparison with the steroidal inhibitor Cpd-A (same assay) gave CLint = 58.2 μL/min/mg and t½ = 11.9 min [1]. The non-steroidal dual inhibitor Cpd-B (from a separate patent, cross-study comparable) was reported with t½ = 23 min under similar conditions [2]. 17beta-HSD1-IN-1 therefore exhibits a 4.7-fold longer half-life than Cpd-A and 2.4-fold longer than Cpd-B.

Metabolic stability HLM half-life ADME Clearance

Low CYP Inhibition Risk: Cleaner Off-Target Profile vs. First-Generation Inhibitors

In a fluorometric CYP inhibition panel (CYP1A2, 2C9, 2C19, 2D6, 3A4) at 10 μM compound, 17beta-HSD1-IN-1 showed <15% inhibition against all five isoforms [1]. By contrast, a first-generation non-steroidal inhibitor (Cpd-D, from prior art) reported in the same publication exhibited >50% inhibition of CYP2C9 and CYP3A4 at 10 μM [1]. This class-level inference indicates that 17beta-HSD1-IN-1 has a significantly lower risk of drug-drug interactions in combination studies or co-administration models.

CYP inhibition Drug-drug interaction Off-target safety Cytochrome P450

Optimal Research & Industrial Applications for 17beta-HSD1-IN-1 Based on Verified Differentiation


Endometriosis Efficacy Models Requiring High Selectivity Over 17β-HSD2

For in vivo endometriosis xenograft or autotransplantation models (rat or mouse), use 17beta-HSD1-IN-1 to selectively suppress local estradiol production without inhibiting 17β-HSD2. The 1,500-fold enzymatic selectivity [1] ensures that the conversion of estrone to estradiol is blocked, while the reverse reaction remains intact, preventing the paradoxical E2 increase observed with dual HSD1/HSD2 inhibitors. This is critical for obtaining interpretable efficacy data. Recommended dosing: 10–30 mg/kg oral, twice daily, based on the measured metabolic stability (t½ 56 min in human liver microsomes) [1].

High-Throughput Screening Counter-Screens for Off-Target CYP Liability

When building a screening cascade for new 17β-HSD1 inhibitors, use 17beta-HSD1-IN-1 as a benchmark control for low CYP inhibition. Its <15% inhibition across five major CYP isoforms at 10 μM [1] provides a quantitative reference (e.g., define a hit as having ≤20% inhibition at 10 μM). This reduces false positives from CYP-mediated compound interference and improves the reproducibility of primary enzyme assays.

Pharmacokinetic Lead Optimization in Estrogen-Dependent Cancer Models

For medicinal chemistry programs aiming to improve oral bioavailability and metabolic stability, use 17beta-HSD1-IN-1 as a positive control in human liver microsome stability assays. Its CLint of 12.4 μL/min/mg [1] represents a target threshold for analogs intended for once-daily oral dosing. Researchers can compare new candidates directly against this value to prioritize compounds with superior or comparable metabolic profiles before advancing to rat PK studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17beta-HSD1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.